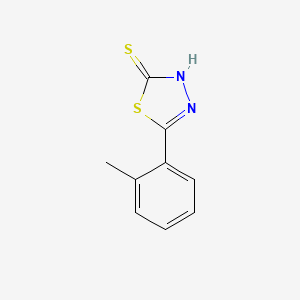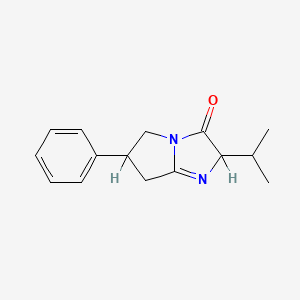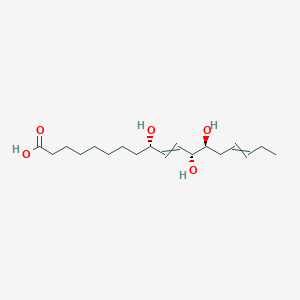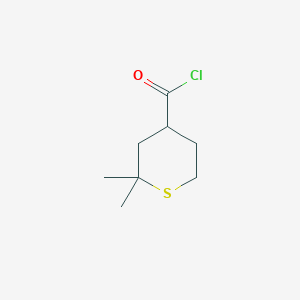![molecular formula C16H26Si B14449090 Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane CAS No. 79227-33-1](/img/structure/B14449090.png)
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane is a complex organic compound with a unique structure. It belongs to the class of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is notable for its intricate molecular architecture, which includes a cyclopenta[a]naphthalene core with multiple fused rings and a trimethylsilyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane typically involves multiple steps, starting from simpler organic precursors. One common approach is to use a Diels-Alder reaction to construct the cyclopenta[a]naphthalene core, followed by functionalization to introduce the trimethylsilyl group. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the cyclopenta[a]naphthalene core.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas, and nucleophiles like halides or organometallic compounds. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized silanes with different properties and applications.
Aplicaciones Científicas De Investigación
Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular architectures and novel materials.
Biology: The compound can be employed in the study of biological systems, including the investigation of enzyme mechanisms and the development of bioactive molecules.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and the design of new pharmaceuticals, often involves this compound.
Industry: In the industrial sector, it is used in the production of advanced materials, coatings, and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane exerts its effects depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4,6-Trimethyl-1,2,3,3a,4,7,8,8a-octahydro-4,7-ethanoazulene
- 1H-3a,7-Methanoazulene, octahydro-1,9,9-trimethyl-4-methylene-
- (3R,3aR,4aS,5R,9aS)-3,5,8-Trimethyl-3a,4,4a,5,6,7,9,9a-octahydroazuleno
Uniqueness
What sets Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane apart from similar compounds is its specific molecular structure, which combines a cyclopenta[a]naphthalene core with a trimethylsilyl group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
79227-33-1 |
|---|---|
Fórmula molecular |
C16H26Si |
Peso molecular |
246.46 g/mol |
Nombre IUPAC |
2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl(trimethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,3)16-11-12-7-6-10-13(12)14-8-4-5-9-15(14)16/h12H,4-11H2,1-3H3 |
Clave InChI |
AKNOCZSSJFXEOV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C2CCCCC2=C3CCCC3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)
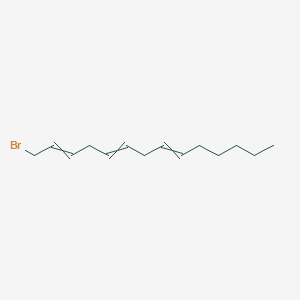
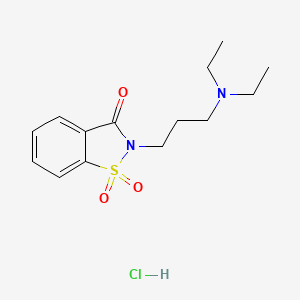

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)
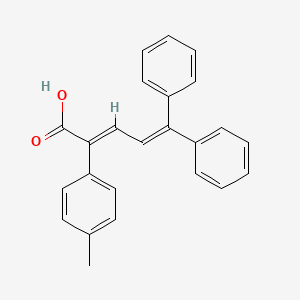
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

